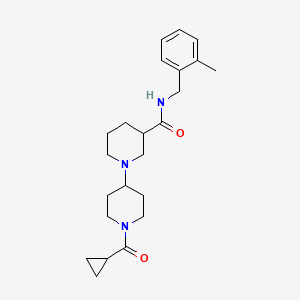![molecular formula C20H21N3O B5973936 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole, also known as MPPI, is a chemical compound that has been widely studied for its potential use in scientific research. MPPI is a derivative of indole, which is a naturally occurring compound found in many plants and animals.
Wirkmechanismus
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects:
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. It has also been shown to increase the activity of the locus coeruleus-norepinephrine (LC-NE) system, which is involved in the regulation of mood and arousal.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on various physiological and behavioral processes. However, one limitation of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole is its potential to interact with other receptors and neurotransmitter systems, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. One direction is the development of new antidepressant and anxiolytic drugs based on the structure of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. Another direction is the study of the effects of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole on other physiological and behavioral processes, such as learning and memory. Additionally, the use of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in animal models of depression and anxiety may provide valuable insights into the underlying mechanisms of these disorders.
Synthesemethoden
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole can be synthesized through a multistep process starting from indole. The first step involves the protection of the nitrogen atom in indole with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected indole with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it a target for the development of new antidepressant and anxiolytic drugs.
Eigenschaften
IUPAC Name |
(1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-21-18-10-6-5-7-16(18)15-19(21)20(24)23-13-11-22(12-14-23)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBAAZZZVJSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindol-2-yl 4-phenylpiperazinyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5973865.png)
![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5973878.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5973914.png)

![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)